N-(2-Aminoethyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-Aminoethyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring system substituted with a sulfonamide group and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 77°C
Solvent: Dichloromethane or tetrachloromethane
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Naphthalene-2-sulfonyl chloride and ethylenediamine
Catalysts: Pyridine or other suitable bases
Solvents: Dichloromethane or other organic solvents
Reaction Conditions: Controlled temperature and pressure to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and ammonium formate can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Oxides of the aminoethyl group.
Reduction Products: Reduced forms of the sulfonamide group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Aminoethyl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The aminoethyl group can interact with various receptors and signaling pathways, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-2-sulfonamide
- N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- 4-(2-Aminoethyl)benzenesulfonamide
Uniqueness
N-(2-Aminoethyl)naphthalene-2-sulfonamide is unique due to its specific structural features, including the combination of a naphthalene ring, sulfonamide group, and aminoethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
121494-42-6 |
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Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
N-(2-aminoethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C12H14N2O2S/c13-7-8-14-17(15,16)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8,13H2 |
InChI Key |
DOCZSRXSOKPOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN |
Origin of Product |
United States |
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